Tert-butyl N-[4-(aminomethyl)-2-(trifluoromethoxy)phenyl]carbamate
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Overview
Description
Tert-butyl N-[4-(aminomethyl)-2-(trifluoromethoxy)phenyl]carbamate is a chemical compound with the molecular formula C₁₂H₁₈N₂O₂F₃. It is a derivative of phenyl carbamate with a tert-butyl group and a trifluoromethoxy group attached to the phenyl ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-(aminomethyl)-2-(trifluoromethoxy)aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate. This intermediate is then treated with tert-butyl isocyanate to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to achieve high yield and purity. Purification steps such as recrystallization or column chromatography may be employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amino group to a nitro group.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Substitution reactions can occur at the aromatic ring, replacing hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving protein interactions. Medicine: Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl N-[4-(aminomethyl)-2-(trifluoromethoxy)phenyl]carbamate exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Tert-butyl N-[4-(aminomethyl)phenyl]carbamate: Similar structure but lacks the trifluoromethoxy group.
Tert-butyl N-[4-(aminomethyl)phenyl]carbamate: Similar structure but with different substituents on the phenyl ring.
Uniqueness: Tert-butyl N-[4-(aminomethyl)-2-(trifluoromethoxy)phenyl]carbamate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl N-[4-(aminomethyl)-2-(trifluoromethoxy)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O3/c1-12(2,3)21-11(19)18-9-5-4-8(7-17)6-10(9)20-13(14,15)16/h4-6H,7,17H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAUJWCCFNZASN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)CN)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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